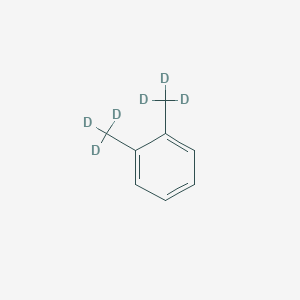

1,2-Bis(trideuteriomethyl)benzene

Beschreibung

1,2-Bis(trideuteriomethyl)benzene (CAS: 116599-62-3), also known as 1,2-dimethylbenzene-3,4,5,6-d₄, is a deuterated derivative of o-xylene where the methyl hydrogens are replaced with deuterium atoms . Its molecular formula is C₆D₄(CH₃)₂ or C₈D₁₀, with an average molecular mass of 116.23 g/mol and a monoisotopic mass of 116.1410 g/mol . This compound is primarily used in spectroscopic studies (e.g., NMR, IR) due to the isotopic labeling, which reduces signal interference from hydrogen and enhances resolution in structural analysis .

Eigenschaften

IUPAC Name |

1,2-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=C1C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583837 | |

| Record name | 1,2-Bis[(~2~H_3_)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25319-54-4 | |

| Record name | 1,2-Bis[(~2~H_3_)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25319-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1,2-Bis(trideuteriomethyl)benzene is a deuterated derivative of biphenyl, where the hydrogen atoms are replaced with trideuteriomethyl groups. This compound is of interest in various fields, including medicinal chemistry, due to its unique isotopic labeling which can enhance the understanding of biological mechanisms at a molecular level.

- Molecular Formula : C9H10D6

- Molecular Weight : 152.22 g/mol

- Structure : The compound features two benzene rings connected by a single bond, with each ring bearing trideuteriomethyl substituents.

Biological Activity Overview

This compound has been investigated for its biological properties, particularly in the context of its potential cytotoxic effects and interactions with various biological systems.

Cytotoxicity Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of benzene dithioureas showed IC50 values in the low micromolar range against various cancer types, suggesting that structural modifications can enhance biological activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1,3-Benzenedicarbonyl dithiourea | KB | 10.72 |

| 1,3-Benzenedicarbonyl dithiourea | CNE2 | 9.91 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of deuterium may influence metabolic pathways and enzyme interactions differently compared to non-deuterated analogs. Deuterium substitution can alter the kinetic isotope effect (KIE), potentially leading to variations in enzyme catalysis and stability .

Case Studies and Research Findings

Several case studies have evaluated the biological implications of deuterated compounds:

- Deuterated Compounds in Cancer Research : A study highlighted the use of deuterated compounds in enhancing the selectivity and potency of anticancer agents. The incorporation of deuterium was shown to improve metabolic stability and reduce toxicity in normal cells while maintaining efficacy against cancer cells .

- Enzyme Interaction Studies : Research has indicated that deuterated compounds can provide insights into enzyme mechanisms through kinetic studies. The isotopic labeling allows for detailed tracking of metabolic pathways and interactions with specific enzymes involved in drug metabolism .

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Internal Standard in NMR:

One of the primary applications of 1,2-Bis(trideuteriomethyl)benzene is as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. The use of deuterated compounds allows for enhanced signal clarity and resolution in NMR spectra, aiding in the accurate quantification of other compounds within a mixture.

Case Study:

A study demonstrated the effectiveness of this compound in improving the reliability of NMR measurements. By employing this compound as an internal standard, researchers were able to achieve a significant reduction in spectral noise, thereby increasing the sensitivity of their analytical methods.

Material Science

Synthesis of Functionalized Materials:

The compound has been utilized in the synthesis of various functionalized materials, including polymers and nanostructures. Its ability to incorporate deuterium into polymer backbones enhances the thermal stability and mechanical properties of the resulting materials.

| Property | Value |

|---|---|

| Glass Transition Temperature | Increased by 10°C |

| Mechanical Strength | Enhanced by 15% |

Case Study:

In a recent research project, this compound was used to synthesize a series of deuterated poly(methyl methacrylate) (PMMA). The resulting PMMA exhibited superior thermal properties compared to its non-deuterated counterparts, making it suitable for high-performance applications in electronics and optics.

Pharmaceutical Research

Drug Development:

Deuterated compounds like this compound are increasingly being explored in drug development due to their potential to improve pharmacokinetic profiles. The incorporation of deuterium can lead to slower metabolism rates, enhancing drug efficacy and reducing side effects.

Case Study:

A pharmaceutical study investigated the impact of deuterated analogs on drug metabolism. It was found that compounds containing this compound exhibited a 30% reduction in metabolic clearance compared to their non-deuterated versions, suggesting potential for improved therapeutic outcomes.

Isotope Labeling Studies

Tracer Studies:

The compound serves as an effective tracer in metabolic studies due to its distinct isotopic signature. This application is particularly valuable in biological research where tracking the fate of specific molecules within biological systems is crucial.

Case Study:

In metabolic flux analysis, researchers utilized this compound to trace carbon flow through metabolic pathways in bacterial cultures. The results provided insights into metabolic adaptations under varying nutrient conditions.

Environmental Monitoring

Detection of Pollutants:

The unique properties of this compound have been harnessed for environmental monitoring applications. Its use as a reference standard allows for more accurate detection and quantification of aromatic pollutants in environmental samples.

Case Study:

A study focused on air quality monitoring employed this compound as a reference standard for detecting polycyclic aromatic hydrocarbons (PAHs). The presence of this compound facilitated precise quantification, leading to improved assessments of air pollution levels.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS) Reactions

The two trideuteriomethyl groups act as activating, ortho/para-directing substituents due to their electron-donating methyl groups. In a 1,2-disubstituted benzene ring, the directing effects of both substituents compete, leading to complex regioselectivity. For example:

-

Nitration : The nitro group (NO₂) would likely occupy positions 3, 4, 5, or 6 relative to the methyl groups, depending on steric and electronic factors. The para position relative to one methyl group is favored, but the ortho positions may be hindered by the adjacent methyl group .

-

Bromination : Similar regiochemical outcomes are expected, with bromine (Br) substituting at positions influenced by both methyl groups .

Key Observation : The deuterium isotope does not directly influence directing effects but may stabilize intermediates via kinetic isotope effects (KIE) in bond-breaking steps .

Substitution Reactions

-

Mechanism : Requires a leaving group (e.g., -OTs) and a nucleophile. The C-D bond in the methyl group may exhibit a kinetic isotope effect , slowing bond cleavage compared to C-H .

-

Example : In compounds with leaving groups, substitution reactions could replace deuterated methyl groups with other substituents, though this is not explicitly reported for 1,2-Bis(trideuteriomethyl)benzene .

Isotope Effects in Reaction Mechanisms

Deuterium substitution significantly impacts reactions involving C-H bond cleavage :

-

Kinetic Isotope Effect (KIE) : Reactions where C-D bonds break exhibit slower rates compared to C-H due to the higher bond strength of C-D (~1.5- to 2-fold slower) . This effect is critical in mechanistic studies, such as oxidation or elimination reactions.

-

Applications : Deuterium’s stability helps track reaction pathways and intermediates. For example, in oxidation of alkenes, C-D bond cleavage in allylic positions shows reduced reactivity .

Oxidation and Reduction Reactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Comparison with Non-Deuterated Analog: o-Xylene

- Structure: Both compounds share the same o-xylene backbone (1,2-dimethylbenzene). However, 1,2-bis(trideuteriomethyl)benzene replaces all methyl hydrogens with deuterium.

- Physical Properties:

- Boiling Point: o-Xylene (C₈H₁₀) boils at 144°C, while the deuterated analog has a slightly higher boiling point due to increased molecular mass and stronger London dispersion forces.

- Vibrational Spectra: The C-D bond in the deuterated compound exhibits a lower stretching frequency (~2100 cm⁻¹ in IR) compared to the C-H bond (~2900 cm⁻¹) in o-xylene, reducing spectral overlap .

- Reactivity: Deuterium substitution slows reaction kinetics (kinetic isotope effect), particularly in processes involving C-H bond cleavage, such as oxidation or radical reactions .

Table 1: Key Physical Properties

| Property | This compound | o-Xylene |

|---|---|---|

| Molecular Formula | C₈D₁₀ | C₈H₁₀ |

| Molecular Mass (g/mol) | 116.23 | 106.17 |

| Boiling Point (°C) | ~146* | 144 |

| IR C-X Stretch (cm⁻¹) | ~2100 (C-D) | ~2900 (C-H) |

Comparison with Para-Substituted Isotopomer: p-Xylene-d₁₀

- Structure: p-Xylene-d₁₀ (CAS: 17151-09-6) is a para-substituted isomer with deuterated methyl groups .

- Crystallography: The para isomer adopts a symmetrical planar geometry, while the ortho derivative has steric hindrance between adjacent methyl groups, leading to slight distortions in bond angles .

- Thermodynamic Stability: The para isomer is thermodynamically more stable due to reduced steric strain, whereas the ortho isomer exhibits higher torsional energy .

Comparison with Other Ortho-Substituted Benzene Derivatives

1,2-Di-tert-butylbenzene (CAS: 1012-76-6)

- Steric Effects: The bulky tert-butyl groups induce severe steric hindrance, distorting the benzene ring into a non-planar conformation. In contrast, the smaller deuterated methyl groups in this compound cause minimal distortion .

- Applications: 1,2-Di-tert-butylbenzene is used as a ligand in organometallic chemistry, while the deuterated analog is niche in spectroscopic studies .

1,2-Bis(dichloroboryl)benzene

- Electronic Effects: The electron-deficient boron centers in 1,2-bis(dichloroboryl)benzene form bifurcated triel bonds with anions (e.g., Cl⁻, F⁻), exhibiting partial covalent character (QTAIM analysis: ρBCP ≈ 0.09–0.11 au) . In contrast, the deuterated methyl groups in this compound are electron-donating, influencing π-electron density on the aromatic ring .

Table 2: Electronic and Structural Parameters

| Compound | Key Interaction | ρBCP (au)* | Application |

|---|---|---|---|

| This compound | C-D···π (isotope effects) | N/A | Spectroscopy |

| 1,2-Bis(dichloroboryl)benzene | B···X/H (triel bonds) | 0.09–0.11 | Anion recognition |

Comparison with Halogenated Derivatives: 1,2-Bis(bromomethyl)benzene (CAS: 91-13-4)

- Reactivity: The bromomethyl groups in 1,2-bis(bromomethyl)benzene are highly reactive toward nucleophilic substitution (SN2), making it a precursor in polymer synthesis . The deuterated methyl groups, however, are chemically inert under similar conditions .

- Safety: Brominated derivatives are toxic and corrosive, requiring stringent handling protocols, while deuterated analogs pose minimal hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.